Product packaging for Tretoquinolum(Cat. No.:CAS No. 30418-38-3)

Tretoquinolum

Katalognummer: B1681367
CAS-Nummer: 30418-38-3
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: RGVPOXRFEPSFGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Perspectives and Discovery of Tretoquinolum

The genesis of this compound, also known as Trimetoquinol (TMQ), can be traced back to 1966 when it was first synthesized by Japanese researchers Yamato, Hirakura, and Sugasawa. Their work focused on the synthesis of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives, leading to the creation of this novel compound. wikipedia.org

Following its synthesis, research efforts were directed towards understanding its pharmacological profile. Early investigations revealed that this compound acts as a beta-adrenergic agonist, a class of drugs that stimulate the beta-adrenergic receptors in the body. wikipedia.org This mechanism is pivotal to its therapeutic effect, as the activation of beta-2 adrenergic receptors in the smooth muscle of the airways leads to muscle relaxation and bronchodilation, making it a candidate for treating respiratory conditions like asthma and bronchitis.

A crucial aspect of this compound's early research was the investigation of its stereoisomers. Like many chiral molecules in pharmacology, the different spatial arrangements of its atoms resulted in distinct biological activities. Studies consistently demonstrated that the (-)-(S)-isomer of this compound is the more potent beta-adrenergic receptor agonist compared to its (+)-(R)-isomer. nih.gov This stereoselectivity became a significant focus of subsequent research, influencing the direction of analogue development and the understanding of its interaction with adrenergic receptors. The table below summarizes the isomeric-activity ratios (IARs) of this compound enantiomers on different beta-adrenergic receptor subtypes, highlighting the superior potency of the (S)-isomer. nih.gov

Isomeric-Activity Ratios (IARs) of this compound Enantiomers on Beta-Adrenergic Receptor Subtypes nih.gov
Receptor SystemReceptor SubtypeIsomeric-Activity Ratio ((S)-isomer / (R)-isomer)
Guinea Pig Right Atriaβ1224
Guinea Pig Tracheaβ21585
Rat Distal ColonAtypical β575
Rat Brown AdipocytesAtypical β398
Rat Esophageal Smooth MuscleAtypical β2884

Current Research Landscape and Significance of this compound

The current research landscape for this compound appears to be one of historical significance rather than active contemporary investigation. The bulk of dedicated research on this compound and its direct analogues occurred from the 1970s through the 1990s. This body of work was instrumental in elucidating the structure-activity relationships of tetrahydroisoquinoline-based bronchodilators.

Research into this compound analogues explored how modifications to its chemical structure would affect its potency and selectivity for beta-2 adrenergic receptors over beta-1 receptors, the latter being more associated with cardiac effects. These studies provided valuable insights into the design of more selective bronchodilators. The following table presents a selection of this compound analogues and their relative potencies, illustrating the impact of structural modifications.

Pharmacological Activity of Selected this compound Analogues
CompoundModificationRelative Potency (β2 activity)
This compound (TMQ)Parent Compound1
N-methyl-TMQMethyl group on the nitrogen atomLower than TMQ
threo-α-methyl-TMQMethyl group at the α-carbon (threo isomer)Higher β2 selectivity than TMQ
erythro-α-methyl-TMQMethyl group at the α-carbon (erythro isomer)Higher β2 selectivity than TMQ

While direct research on this compound has waned, its legacy persists. It serves as a classic example in medicinal chemistry textbooks and reviews on the development of beta-agonists and the importance of stereochemistry in drug action. The foundational research on this compound has contributed to the broader understanding of adrenergic receptor pharmacology and has informed the development of newer generations of bronchodilators with improved safety and efficacy profiles.

In recent years, the tetrahydroisoquinoline scaffold, of which this compound is a member, continues to be an area of interest in medicinal chemistry for developing agents targeting various diseases. rsc.org However, these modern research endeavors are typically focused on novel derivatives with different substitution patterns and therapeutic applications beyond bronchodilation.

The significance of this compound in the current pharmaceutical landscape is therefore primarily as a foundational molecule and a benchmark compound. It is also noteworthy that this compound is listed as a prohibited substance by the World Anti-Doping Agency (WADA) due to its stimulant properties as a beta-2 agonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO5 B1681367 Tretoquinolum CAS No. 30418-38-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

30418-38-3

Molekularformel

C19H23NO5

Molekulargewicht

345.4 g/mol

IUPAC-Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3

InChI-Schlüssel

RGVPOXRFEPSFGH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AQ 110
AQ-110
AQ110
AQL 208
AQL-208
AQL208
CV 705
CV-705
CV705
Tetroquinol
Tretoquinol
Tretoquinol Hydrochloride
Tretoquinol Hydrochloride Anhydrous
Tretoquinol Hydrochloride, (S)-Isomer
Tretoquinol-(R)
Tretoquinol-(S) HCl
Trimethoquinol
Trimetoquinol

Herkunft des Produkts

United States

Synthetic Methodologies for Tretoquinolum and Its Analogues

Established Synthetic Pathways for Tretoquinolum

The synthesis of the tetrahydroisoquinoline (THIQ) core, central to this compound, often relies on classical cyclization reactions that have been extensively modified over time to achieve desired structural complexities and stereoselectivity. fishersci.ptuni.lu

Key Intermediates in this compound Synthesis

A crucial intermediate in the synthesis of this compound is 3,4,5-trimethoxybenzaldehyde. nih.gov This aromatic aldehyde serves as a fundamental building block due to its distinct chemical structure, featuring a benzaldehyde (B42025) backbone with three methoxy (B1213986) groups at positions 3, 4, and 5 of the benzene (B151609) ring. nih.gov The aldehyde group's reactivity allows for a wide range of transformations, including condensation, reduction, and oxidation, which are essential steps in constructing the complex molecular architecture of this compound. nih.gov

Asymmetric Synthesis Approaches for this compound Isoquinoline (B145761) Core

Given that this compound possesses a chiral center, asymmetric synthesis approaches are vital for producing enantiomerically pure forms, which often exhibit distinct pharmacological properties. uni.luuni.lu Significant efforts have been dedicated to the asymmetric synthesis of THIQs, employing both traditional and modern catalytic methods. fishersci.pt

Asymmetric Reduction: One of the most straightforward and atom-economical strategies for the enantioselective synthesis of optically pure THIQs involves the catalytic asymmetric reduction of unsaturated C=N bonds found in imines, enamines, and N-heteroaromatics containing an isoquinoline core. uni.lu Asymmetric hydrogenation, utilizing hydrogen gas as an efficient reductant, is a highly effective method for synthesizing tertiary amines with a THIQ core. uni.lu Various chiral organometallic catalysts, including those based on titanium, ruthenium, rhodium, and iridium complexes, have been developed to achieve high stereoselectivity in these reactions. uni.lu

Traditional Cyclization Modifications: Stereochemically modified versions of classical reactions such as Pictet-Spengler cyclization, Bischler-Napieralski cyclization/reduction, and Pomeranz-Fritsch-Bobbitt cyclization play an important role in the asymmetric synthesis of the isoquinoline core. fishersci.ptuni.lu For instance, the Bischler-Napieralski cyclodehydration is a classic intramolecular reaction used to generate the isoquinoline core in the synthesis of various 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. wikipedia.org Diastereoselective Pomeranz-Fritsch-Bobbitt cyclization has also been successfully applied in the synthesis of chiral THIQs, such as (S)-laudanosine. fishersci.pt

1,3-Dipolar Cycloaddition: Emerging approaches include chiral primary amine-catalyzed enantioselective 1,3-dipolar cycloaddition reactions. This method allows for the construction of diverse and complex chiral tetrahydroisoquinoline compounds with high enantioselectivities and diastereoselectivities. [5, previous search result]

The following table summarizes key asymmetric synthesis approaches for the tetrahydroisoquinoline core:

Synthetic Approach Key Features Catalysts/Conditions Selectivity
Asymmetric Reduction of C=N Bonds Atom-economical, direct reduction of imines, enamines, N-heteroaromatics. Chiral organometallic catalysts (Ti, Ru, Rh, Ir complexes) uni.lu High enantioselectivity uni.lu
Asymmetric Hydrogenation Highly effective for tertiary amines with THIQ core. Chiral organometallic catalysts (Ti, Ru, Rh, Ir complexes) uni.lu High enantioselectivity uni.lu
Modified Pictet-Spengler Cyclization Stereochemically controlled variant of traditional method. Various chiral catalysts/conditions fishersci.ptuni.lu Diastereoselective/Enantioselective fishersci.ptuni.lu
Modified Bischler-Napieralski Cyclization Stereochemically controlled variant of traditional method. Lewis acids (e.g., phosphoryl chloride, phosphorus pentoxide) [2, 4, previous search result] Diastereoselective/Enantioselective fishersci.ptuni.lu
Modified Pomeranz-Fritsch-Bobbitt Cyclization Stereochemically controlled variant of traditional method. Chiral aminoacetaldehyde acetal (B89532) derivatives fishersci.pt Diastereoselective fishersci.pt
Chiral Primary Amine-Catalyzed 1,3-Dipolar Cycloaddition Forms dinitrogen-fused heterocycles combining THIQ and pyrazolidine (B1218672) cores. Chiral primary amine catalysts [5, previous search result] High enantioselectivity (up to 96%), high diastereoselectivity [5, previous search result]

Emerging Synthetic Strategies for this compound Derivatives

Beyond the established pathways, research continues to explore novel synthetic strategies to create this compound derivatives with modified properties and enhanced biological activities.

1-Substituted Analogues: A direct approach to this compound derivatives involves modifications at the 1-position of the tetrahydroisoquinoline ring. For example, the synthesis of 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and 1-benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been described. [4, previous search result] These substitutions can lead to qualitative differences in adrenergic activity, highlighting the importance of structural modification in exploring pharmacological profiles. [4, previous search result]

Broader Isoquinoline Alkaloid Modification: The structural modification of bistetrahydroisoquinoline alkaloids is a significant area of research in innovative drug discovery. These alkaloids, including those related to the THIQ scaffold of this compound, are actively explored as lead compounds for various therapeutic applications through careful chemical modifications. sigmaaldrich.com This trend underscores the potential for similar structural diversifications in this compound to identify new drug candidates.

Biocatalysis: The use of biocatalysis represents an emerging and environmentally friendly strategy for the enantioselective synthesis of complex molecules. Enzymes, such as TrpB, have demonstrated the ability to synthesize chiral compounds with high chemo- and stereoselectivity, offering a promising avenue for the preparation of enantiopure this compound derivatives in fewer steps and without the need for protecting groups. thegoodscentscompany.com

Click Chemistry: While not exclusively applied to this compound, "click" chemistry approaches are gaining prominence for their efficiency and versatility in synthesizing diverse derivatives. These reactions allow for the rapid and reliable joining of molecular fragments, which could be leveraged to create novel this compound derivatives by attaching various functional groups or scaffolds to the isoquinoline core. [15, previous search result]

Molecular Mechanisms of Action of Tretoquinolum

Tretoquinolum as an Adrenergic Beta-Agonist

This compound functions as an adrenergic beta-agonist, a class of drugs known for their ability to relax bronchial smooth muscle, thereby widening the airways and facilitating easier airflow dntb.gov.uagoogle.com. This action is a primary contributor to its anti-asthma effects google.com.

Elucidation of Specific Beta-Adrenergic Receptor Interactions

Research indicates that this compound selectively acts on beta-2 adrenergic receptors (β2-ARs) dntb.gov.uamims.com. Beta-2 adrenergic receptors are G protein-coupled receptors predominantly expressed in the smooth muscle cells of the airways, where their activation leads to relaxation wikipedia.orgnih.gov. This selective interaction with β2-ARs is crucial for its bronchodilatory effects, distinguishing it from non-selective beta-agonists that might interact with other beta-receptor subtypes (e.g., β1-ARs in the heart) nih.govrespiratory-therapy.com.

Downstream Signaling Cascades Initiated by this compound

Upon binding to and activating β2-ARs, this compound initiates a cascade of intracellular signaling events characteristic of beta-adrenergic agonism. The β2-ARs are coupled to a stimulatory G-protein (Gs protein), which, when activated, stimulates the enzyme adenylyl cyclase (AC) wikipedia.orgnih.goviivs.org. This stimulation leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger nih.goviivs.org. Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates various target proteins within the cell nih.goviivs.org. In bronchial smooth muscle cells, this phosphorylation ultimately leads to a decrease in intracellular calcium concentrations and inactivation of myosin light-chain kinase, promoting smooth muscle relaxation and bronchodilation.

Modulation of Inflammatory Pathways by this compound

Beyond its direct bronchodilatory effects, this compound also exerts significant anti-inflammatory actions by modulating various inflammatory pathways google.com.

Inhibition of Specific Inflammatory Mediator Release (e.g., Histamine (B1213489), Leukotrienes)

This compound inhibits the release of key inflammatory mediators, including histamine and leukotrienes, which are known to contribute to airway inflammation and narrowing google.com.

Table 1: Effect of Tritoqualine on Calmodulin Activity

TargetIC50 (µM)MechanismReference
Calmodulin activity1.0Inhibition of stimulus-induced histamine release dntb.gov.ua

Ancillary Biological Activities of this compound

In addition to its primary bronchodilatory and anti-inflammatory roles, this compound's properties as a beta-2 adrenergic agonist suggest potential ancillary biological activities.

Influence on Ciliary Movement Dynamics

Beta-2 adrenergic receptor activation has been reported to increase ciliary beat frequency iivs.org. Ciliary movement is a critical component of mucociliary clearance, a primary innate defense mechanism that helps remove inhaled particulates and pathogens from the airways. While a general association exists between beta-2 adrenergic agonism and increased ciliary beat frequency, specific detailed research findings directly attributing this effect to this compound are not widely documented in the provided sources. However, given its classification as a selective beta-2 adrenergic agonist, an influence on ciliary movement dynamics is a plausible ancillary effect.

Regulation of Mucus Secretion Processes

The regulation of mucus secretion is a critical aspect of maintaining healthy respiratory function. The mucociliary escalator, a primary innate defense mechanism of the lung, relies on a continuous layer of mucus propelled by ciliated epithelial cells to clear inhaled particles and pathogens from the airways nih.govbiorxiv.org. Mucus is composed primarily of water, glycoproteins (including mucins), and small amounts of proteoglycans and lipids, and its viscosity and volume are crucial for effective clearance eakinrespiratory.commdpi.com.

While specific detailed research findings directly on this compound's impact on mucus secretion processes are not extensively documented in the provided information, its classification as a beta-2 adrenergic agonist suggests an indirect role in supporting mucociliary clearance (MCC). Beta-2 agonists, as a class, are known to influence MCC by increasing the ciliary beat frequency (CBF) of the ciliated epithelial cells lining the airways nih.govnih.gov. An increased CBF enhances the coordinated movement of cilia, which in turn improves the upward transport of the mucus layer, facilitating the removal of trapped irritants and pathogens nih.gov.

Furthermore, some beta-2 agonists have been shown to affect the physical properties of mucus. For instance, studies on albuterol, another beta-2 adrenergic receptor agonist, have demonstrated its ability to increase tracheal mucus velocity (TMV) and reduce sputum elasticity in certain conditions, which can facilitate mucus clearance consensus.app. Similarly, formoterol, a long-acting beta-agonist, has been observed to enhance mucus clearance in patients with chronic obstructive pulmonary disease (COPD) mdpi.comnih.gov.

The improvement in bronchodilation provided by this compound, by widening the airways, may also indirectly contribute to more efficient mucus clearance by allowing the mucociliary escalator to function more effectively within a less obstructed environment.

The following table summarizes general findings on the effects of beta-agonists on mucociliary clearance parameters, which can provide insight into the expected actions of this compound as a member of this class.

Table 1: Effects of Beta-Agonists on Mucociliary Clearance Parameters

Beta-AgonistEffect on Tracheal Mucus Velocity (TMV)Effect on Sputum PropertiesOverall Impact on Mucus ClearanceReference
AlbuterolIncreased TMV (in sheep models) consensus.appReduced sputum elasticity consensus.appEnhanced consensus.app
FormoterolEnhanced radioaerosol clearance nih.govNot specifiedEnhanced nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tretoquinolum

Stereochemical and Conformational Determinants of Tretoquinolum's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences a drug's biological activity, including its potency, selectivity, and interactions with biological targets uou.ac.innih.govresearchgate.netijpsjournal.com. Many drugs, including this compound, possess chiral centers, leading to the existence of stereoisomers (e.g., enantiomers or diastereomers) uou.ac.innih.govresearchgate.net. These stereoisomers can exhibit distinct pharmacological profiles; one enantiomer might be highly active, while another could be inactive or even toxic uou.ac.inresearchgate.netijpsjournal.com. For instance, this compound is specifically identified as the (1S)-stereoisomer, highlighting the importance of its absolute configuration nih.gov.

Conformational analysis, which examines the various spatial arrangements a molecule can adopt through rotation around single bonds, is equally critical uou.ac.in. The specific conformation a ligand adopts when binding to its receptor (the "bioactive conformation") is paramount for effective interaction nih.gov. Understanding these conformational preferences helps in designing compounds that can achieve the optimal fit within a receptor's binding site, thereby enhancing activity gardp.org. For a compound like this compound, its specific three-dimensional shape and flexibility would dictate how it interacts with beta-adrenergic receptors, influencing its binding affinity and agonistic activity. Studies on other compounds have shown that subtle changes in stereochemistry can lead to significant differences in biological activity, sometimes due to stereoselective uptake or distinct interactions with biological targets nih.gov.

Systematic Derivatization and SAR Exploration of this compound Analogues

Systematic derivatization is a core strategy in SAR exploration, involving the methodical modification of a lead compound's chemical structure to investigate how these changes impact its biological activity gardp.orgnih.govnih.gov. This iterative process typically involves synthesizing a series of analogues where specific functional groups or structural motifs are altered, added, or removed nih.govnih.gov. By correlating these structural changes with observed biological responses, researchers can identify key pharmacophoric features—the essential structural requirements for activity—and understand the roles of different molecular regions in receptor binding and activation gardp.org.

For this compound, a systematic derivatization approach would involve modifying its core isoquinoline (B145761) scaffold, the trimethoxyphenyl group, and the hydroxyl groups on the tetrahydroisoquinoline ring. Such modifications could include:

Substituent variations: Changing the type, position, and electronic properties of substituents on the aromatic rings to explore their influence on binding and activity.

Ring modifications: Altering the size or saturation of the heterocyclic rings.

Linker modifications: Adjusting the length or flexibility of the linker connecting the trimethoxyphenyl group to the isoquinoline system.

This exploration would aim to optimize properties such as potency, selectivity for specific beta-adrenergic receptor subtypes, and potentially improve other pharmacological characteristics. The data generated from such studies, often expressed as half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, would reveal critical insights into the structural determinants of this compound's beta-agonist activity nih.govnih.gov.

Computational Approaches in this compound QSAR Studies

Computational approaches are integral to modern QSAR studies, providing powerful tools to predict biological activity and guide drug design by establishing mathematical relationships between molecular descriptors and biological properties neovarsity.orgnih.govmdpi.com. These methods can analyze large datasets and identify patterns that might not be apparent through traditional experimental means nih.gov.

Ligand-Based and Structure-Based Drug Design Methodologies

Computational drug design broadly employs two main strategies: ligand-based and structure-based approaches gardp.orgnih.govbiosolveit.de.

Ligand-Based Drug Design (LBDD): LBDD is utilized when the three-dimensional structure of the biological target (e.g., the beta-adrenergic receptor for this compound) is unknown or not fully resolved gardp.orgnih.govbiosolveit.de. This approach relies on the chemical information of known active ligands to infer the features essential for biological activity gardp.orgbiosolveit.de. Methodologies include pharmacophore modeling, which identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) common to a set of active compounds, and 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) nih.govneovarsity.orgnih.gov. These techniques would analyze the structural and physicochemical properties of this compound and any known active analogues to build predictive models that can then be used to design or screen new compounds with similar activity profiles nih.govbiosolveit.de.

Structure-Based Drug Design (SBDD): SBDD leverages the known three-dimensional structure of the biological target, typically obtained through techniques like X-ray crystallography or cryo-electron microscopy gardp.orgdrugdiscoverynews.commdpi.com. This approach allows for the rational design of new compounds that are predicted to bind effectively to specific sites on the target protein gardp.orgdrugdiscoverynews.comarxiv.org. SBDD aims to optimize the fit and interactions between the ligand and the binding pocket, enhancing binding affinity and specificity gardp.orgdrugdiscoverynews.com. If the crystal structure of a beta-adrenergic receptor bound to an agonist were available, SBDD could be applied to this compound to understand its precise binding mode and to design modifications that optimize interactions with key amino acid residues in the receptor's binding site gardp.orgdrugdiscoverynews.commdpi.com.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand within a receptor's binding site and to estimate its binding affinity gardp.orgmdpi.comnih.govopenreview.nettanaffosjournal.irfrontiersin.org. It treats the ligand and/or receptor as flexible entities and searches for the energetically most favorable binding poses gardp.orgmdpi.com. For this compound, molecular docking simulations would be used to predict how it binds to beta-adrenergic receptors, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions that contribute to its agonistic activity mdpi.comtanaffosjournal.ir. Various scoring functions are employed to rank potential binding poses and predict the most likely stable interaction gardp.org.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more comprehensive, time-dependent view of the system mdpi.comtanaffosjournal.irnih.govplos.orgplos.orgjabonline.in. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules mdpi.comtanaffosjournal.irplos.orgplos.orgjabonline.in. For this compound, MD simulations would complement docking studies by validating the stability of predicted binding poses, exploring the dynamic nature of its interaction with the beta-adrenergic receptor, and potentially revealing subtle conformational adaptations that are crucial for its biological activity mdpi.comfrontiersin.orgplos.org. These simulations can run for nanoseconds to microseconds, providing a more realistic representation of the molecular recognition process mdpi.complos.orgjabonline.in.

Preclinical Pharmacological Investigations of Tretoquinolum

In Vivo Studies of Tretoquinolum in Relevant Animal Models

Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies

Pharmacodynamic (PD) biomarkers are crucial in preclinical investigations to confirm a drug's mechanism of action, assess target engagement, and evaluate the biological effects of a compound in in vivo models mdpi.comnih.gov. These biomarkers can provide insights into the relationship between drug exposure and the body's subsequent response, aiding in the understanding of a drug's pharmacological profile before human clinical trials nih.govnih.govnih.gov. Animal models, such as those involving rodents (e.g., mice, rats, guinea pigs), are routinely employed in preclinical research to study various aspects of drug pharmacology, including bronchodilator efficacy nih.govfrontiersin.org.

Preclinical studies for bronchodilators typically involve assessing parameters such as airway smooth muscle relaxation, changes in lung function (e.g., forced expiratory volume in 1 second, FEV1, in relevant animal models), and the modulation of inflammatory pathways, which could serve as pharmacodynamic indicators nih.govfrontiersin.orgoatext.com. However, explicit data linking this compound to specific pharmacodynamic biomarker measurements in animal studies were not found.

Advances in Medicinal Chemistry for Tretoquinolum Research

Design Principles for Novel Tretoquinolum Scaffolds and Isoquinoline (B145761) Derivatives

Isoquinoline derivatives constitute a significant class of compounds in medicinal chemistry and drug development, owing to their diverse pharmacological activities. jpionline.orgrsc.org The core structure of isoquinoline is an aromatic heterocyclic organic compound, characterized by a fused ring structure of benzene (B151609) and pyridine. jpionline.org this compound itself is a member of the isoquinoline family, highlighting the importance of this scaffold in its therapeutic profile. nih.gov

The design of novel this compound scaffolds and related isoquinoline derivatives often involves strategic modifications to the fundamental isoquinoline framework. Medicinal chemists are intensely interested in efficient synthetic tactics for constructing these frameworks and their derivatives in both enantiopure and racemic forms. rsc.org For instance, the synthesis of this compound frequently utilizes 3,4,5-Trimethoxybenzaldehyde as a crucial intermediate. bloomtechz.com The specific chemical properties and reactivity of 3,4,5-Trimethoxybenzaldehyde make it an ideal building block for assembling this compound's therapeutic structure. bloomtechz.com

General design principles for creating novel scaffolds or modifying existing ones involve exploring various functionalizations. Substitutions at positions such as C-1, C-3, C-4, and the N-2 atom of the isoquinoline ring are commonly investigated to influence the compound's properties and biological activity. rsc.org This approach allows for the systematic exploration of chemical space around the core scaffold to identify compounds with improved therapeutic potential.

Lead Optimization Strategies for Enhancing this compound's Therapeutic Profile

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by establishing mathematical relationships between the chemical structure of a molecule and its biological activity. sysrevpharm.orgwikipedia.org QSAR models enable the prediction of the biological activity of new or existing chemicals by correlating their physicochemical properties with observed biological effects. sysrevpharm.org In the context of this compound, lead optimization strategies would involve systematic chemical modifications to its structure to improve key parameters. These modifications can include changes to the size, shape, and branching of the parent structure, as well as altering the type and nature of substituents and the compound's stereochemistry. sysrevpharm.org

The goal of such optimization efforts for this compound would be to enhance its potency as a bronchodilator, improve its selectivity for beta-2-adrenoreceptors, or potentially modulate its duration of action. Furthermore, understanding the drug-target residence time—the duration for which a drug remains bound to its target—is increasingly recognized as critical information in lead optimization, as it can significantly influence the correlation between in vitro and in vivo activity. nih.gov

Chemico-Biological Investigations and Target Validation for this compound

Chemico-biological investigations are essential for elucidating the precise mechanisms by which small molecules interact with biological macromolecules and exert their therapeutic effects. bloomtechz.com For this compound, these investigations have revealed its core mechanism of action in alleviating asthma symptoms. This compound primarily acts by relaxing the bronchial smooth muscle, which leads to the widening of airways and improved airflow into and out of the lungs. bloomtechz.com This action directly contributes to reducing the frequency and severity of asthma attacks. bloomtechz.com

Beyond its direct effect on smooth muscle, this compound also inhibits the release of inflammatory mediators. bloomtechz.com Specifically, it is known to block the release of substances such as histamine (B1213489) and leukotrienes, which are significant contributors to airway inflammation and narrowing. bloomtechz.com By preventing the release of these mediators, this compound further reduces inflammation within the airways, thereby facilitating improved breathing. bloomtechz.com

The classification of this compound as a selective beta-2-adrenoreceptor agonist serves as a key aspect of its target validation. nih.gov This classification confirms that the beta-2 adrenergic receptor is a primary and validated biological target through which this compound mediates its bronchodilatory effects. The observed therapeutic outcomes—bronchial smooth muscle relaxation and anti-inflammatory effects—directly validate the relevance of these biological targets in the context of this compound's pharmacological activity. Researchers also explore the potential of compounds like this compound in broader biological studies to understand their interactions with biological macromolecules. bloomtechz.com

Future Directions and Research Gaps in Tretoquinolum Science

Exploration of Undiscovered Molecular Targets for Tretoquinolum

While this compound is known to exert its effects as a sympathomimetic and an adrenergic beta-agonist, the assertion that its anti-asthma effects occur through "multiple mechanisms" suggests the potential for undiscovered or less-characterized molecular targets bloomtechz.com. Current literature primarily highlights its role in relaxing bronchial smooth muscle and inhibiting inflammatory mediator release bloomtechz.com. However, the precise molecular pathways and specific receptors or enzymes involved in these broader effects, beyond direct beta-adrenergic agonism, remain areas ripe for further investigation.

Future research could focus on:

Deconvoluting "Multiple Mechanisms": Identifying the specific molecular entities responsible for the observed inhibition of inflammatory mediator release. This could involve investigating its interaction with various inflammatory signaling pathways, cytokines, chemokines, or immune cells.

Off-target or Polypharmacological Effects: Systematically screening this compound against a wider array of biological targets, including G-protein coupled receptors (GPCRs) beyond beta-adrenergic receptors, ion channels, enzymes, and transporters. Such broad-spectrum screening could reveal novel interactions that contribute to its therapeutic profile or suggest new therapeutic applications.

Stereoisomer-Specific Target Engagement: Given that this compound has a chiral center ((1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) bloomtechz.com, exploring whether different stereoisomers exhibit distinct binding affinities or efficacies at various targets could uncover isoform-specific pharmacological actions.

Detailed research findings in this area are currently limited in the readily available scientific literature, indicating a significant research gap.

Application of Advanced "-Omics" Technologies in this compound Research

The application of advanced "-omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized drug discovery and development by providing holistic insights into biological systems and drug-target interactions. While specific detailed research findings utilizing these technologies for this compound are not extensively documented in the current scientific landscape, their future application could significantly enhance the understanding of its pharmacology.

Potential applications include:

Transcriptomics: Analyzing gene expression changes in response to this compound treatment in relevant cell lines or animal models. This could reveal novel pathways modulated by the compound, providing clues about its broader biological effects and potential off-target activities.

Proteomics: Investigating changes in protein expression and post-translational modifications following this compound exposure. This could help identify direct protein targets or downstream effectors, offering a more comprehensive view of its mechanism of action at the protein level.

Metabolomics: Profiling metabolic changes induced by this compound. This could shed light on its impact on cellular metabolism, identify biomarkers of its activity, or uncover novel metabolic pathways influenced by the compound.

Pharmacogenomics: Exploring genetic variations that influence an individual's response to this compound. This could lead to personalized medicine approaches, optimizing its efficacy and minimizing variability in patient outcomes.

The integration of these "-omics" datasets could provide a systems-level understanding of this compound's pharmacological profile, moving beyond its established bronchodilator classification.

Development of New Preclinical Models for Comprehensive this compound Evaluation

Traditional preclinical models have been instrumental in characterizing this compound's bronchodilator effects. However, the development and utilization of more advanced preclinical models represent a crucial future direction for a more comprehensive and physiologically relevant evaluation of its efficacy and mechanisms.

Future research could involve:

Human Organ-on-a-Chip Systems: Utilizing microfluidic devices that mimic the physiological functions and architecture of human organs, such as lung-on-a-chip models. These systems could provide more accurate predictions of this compound's effects in human airways, including its impact on inflammatory processes and smooth muscle relaxation, with higher fidelity than traditional in vitro cell cultures.

Patient-Derived Cell Models: Employing primary bronchial epithelial cells or smooth muscle cells derived from patients with asthma or asthmatic bronchitis. These models would better reflect the heterogeneity and specific pathological features of human disease, allowing for a more personalized assessment of this compound's efficacy.

Advanced In Vivo Models: Developing or refining in vivo animal models that more closely recapitulate the complex pathophysiology of chronic respiratory diseases, potentially incorporating genetic modifications or specific environmental triggers to induce more clinically relevant phenotypes.

3D Bioprinted Tissue Constructs: Exploring the use of 3D bioprinting to create complex tissue structures that more accurately mimic the cellular environment of the lung. Such models could be used to study this compound's penetration, distribution, and effects within a more realistic tissue context.

These advanced models would offer a more robust platform for evaluating this compound, potentially uncovering subtle effects or interactions that are not apparent in conventional models, and facilitating a deeper understanding of its therapeutic potential.

Q & A

Q. What systematic review methodologies best identify gaps in this compound’s existing research landscape?

  • Methodological Answer: Conduct a PRISMA-compliant systematic review, categorizing studies by mechanism, model system, and outcomes. Use tools like VOSviewer for bibliometric analysis to map knowledge clusters and underexplored areas (e.g., long-term toxicity, resistance mechanisms) .

Key Methodological Tables

Table 1: Framework for Structuring this compound Research Questions

FrameworkApplication ExampleEvidence Source
PICOT Defining in vitro vs. in vivo study parameters
QbD Optimizing formulation solubility
PRISMA Conducting systematic reviews

Table 2: Common Pitfalls in this compound Research

PitfallMitigation StrategyEvidence Source
Uncontrolled degradationUse inert storage conditions (N2 atmosphere)
Low statistical powerPre-study power analysis (G*Power software)
Inconsistent bioassaysAdopt SOPs from EMA/FDA guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tretoquinolum
Reactant of Route 2
Tretoquinolum

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.